molecular formula C20H19N3O2 B14265770 Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- CAS No. 141545-30-4

Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-

Cat. No.: B14265770
CAS No.: 141545-30-4
M. Wt: 333.4 g/mol
InChI Key: YMQFPVYUBLHIRU-UHFFFAOYSA-N
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Description

Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- is a complex organic compound that features a morpholine ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This process can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity. For instance, the Van Leusen reaction is one method used to synthesize related compounds, involving the reaction of 1,3-diphenyl-4-formylpyrazoles with TosMIC in the presence of potassium carbonate or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium bromide, cerium ammonium nitrate, and various organic solvents . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of related compounds can yield monobromo derivatives .

Scientific Research Applications

Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- involves its interaction with molecular targets such as enzymes and receptors. The pyrazole moiety is known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in drug discovery.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]- stands out due to its unique combination of a morpholine ring and a pyrazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

141545-30-4

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

(1,3-diphenylpyrazol-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C20H19N3O2/c24-20(22-11-13-25-14-12-22)18-15-23(17-9-5-2-6-10-17)21-19(18)16-7-3-1-4-8-16/h1-10,15H,11-14H2

InChI Key

YMQFPVYUBLHIRU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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